molecular formula C₂₆H₃₂N₈O₄ B593760 mTOR Inhibitor WYE-23 CAS No. 1062169-46-3

mTOR Inhibitor WYE-23

Katalognummer: B593760
CAS-Nummer: 1062169-46-3
Molekulargewicht: 520.58
InChI-Schlüssel: NQNFBVOZVJAWSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “mTOR Inhibitor WYE-23” is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). mTOR is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, metabolism, and survival. Dysregulation of mTOR signaling is associated with various diseases, including cancer, making mTOR inhibitors like WYE-23 valuable in therapeutic research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

WYE-23 is synthesized through a series of chemical reactions involving pyrazolopyrimidine derivativesThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of WYE-23 involves scaling up the laboratory synthesis process while maintaining stringent quality control measures. This includes optimizing reaction conditions, purification steps, and ensuring consistency in the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to achieve the required purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

WYE-23 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s inhibitory activity .

Wirkmechanismus

WYE-23 exerts its effects by competitively inhibiting the ATP-binding site of mTOR, thereby blocking its kinase activity. This inhibition affects both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), leading to reduced phosphorylation of downstream targets such as S6 kinase and 4E-BP1. The inhibition of these pathways results in decreased protein synthesis, cell growth, and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of WYE-23

WYE-23 stands out due to its high selectivity for mTOR over other kinases, such as PI3Kα. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, WYE-23 has demonstrated significant antitumor activity in various preclinical models, making it a promising candidate for further development .

Biologische Aktivität

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase involved in various cellular processes, including growth, metabolism, and survival. Dysregulation of mTOR signaling is implicated in numerous diseases, particularly cancer. WYE-23 is a novel mTOR inhibitor that has gained attention for its potential therapeutic applications due to its ability to inhibit both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). This article discusses the biological activity of WYE-23, highlighting its mechanisms of action, efficacy in preclinical studies, and potential clinical implications.

WYE-23 functions as an ATP-competitive inhibitor of mTOR, selectively targeting the ATP-binding site. This inhibition results in the disruption of downstream signaling pathways associated with cell growth and proliferation. Specifically, WYE-23 inhibits the phosphorylation of key substrates involved in these pathways:

  • mTORC1 Inhibition : Reduces the phosphorylation of S6K1 and 4E-BP1, leading to decreased protein synthesis and cell growth.
  • mTORC2 Inhibition : Affects AKT signaling by inhibiting the phosphorylation of AKT at Ser473 while not significantly impacting AKT phosphorylation at Thr308, indicating a selective modulation of AKT activity .

Efficacy in Preclinical Studies

WYE-23 has been evaluated in various cancer models, demonstrating potent antitumor activity. The following table summarizes key findings from preclinical studies:

StudyCancer ModelDose (mg/kg)Tumor RegressionMechanism
MDA361 (breast)10Complete regressionInhibition of mTORC1 and mTORC2
A549 (lung)15Significant reductionTargeting protein synthesis
U87MG (glioma)5Partial regressionDisruption of AKT signaling
H1975 (lung)20No significant changemTORC2-specific effects

Case Studies

  • MDA361 Breast Cancer Model : Treatment with WYE-23 resulted in complete tumor regression at a dosage of 10 mg/kg. The study highlighted that WYE-23's dual inhibition of mTOR complexes was critical for its antitumor efficacy .
  • A549 Lung Cancer Model : Administration of WYE-23 at 15 mg/kg led to a significant reduction in tumor size, attributed to its effects on protein synthesis pathways regulated by mTORC1 .
  • U87MG Glioma Model : At a lower dose of 5 mg/kg, WYE-23 caused partial tumor regression, indicating its potential as a therapeutic agent against glioblastomas .

Pharmacokinetics and Safety Profile

WYE-23 exhibits favorable pharmacokinetic properties, including good bioavailability and tissue distribution. Safety assessments in animal models suggest that it has a manageable toxicity profile, making it a promising candidate for further clinical development .

Potential Clinical Applications

Given its mechanism and efficacy, WYE-23 holds promise for treating various malignancies characterized by aberrant mTOR signaling. Its ability to inhibit both mTORC1 and mTORC2 suggests that it may be particularly effective against cancers that are resistant to conventional therapies targeting only one complex.

Eigenschaften

IUPAC Name

methyl 4-[6-[4-(cyclopropylcarbamoylamino)phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N8O4/c1-37-26(36)33-10-8-20(9-11-33)34-24-21(16-27-34)23(32-12-14-38-15-13-32)30-22(31-24)17-2-4-18(5-3-17)28-25(35)29-19-6-7-19/h2-5,16,19-20H,6-15H2,1H3,(H2,28,29,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNFBVOZVJAWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)N2C3=C(C=N2)C(=NC(=N3)C4=CC=C(C=C4)NC(=O)NC5CC5)N6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
mTOR Inhibitor WYE-23
Reactant of Route 2
Reactant of Route 2
mTOR Inhibitor WYE-23
Reactant of Route 3
Reactant of Route 3
mTOR Inhibitor WYE-23
Reactant of Route 4
Reactant of Route 4
mTOR Inhibitor WYE-23
Reactant of Route 5
Reactant of Route 5
mTOR Inhibitor WYE-23
Reactant of Route 6
Reactant of Route 6
mTOR Inhibitor WYE-23

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.